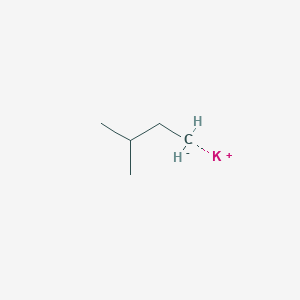
Isoamyl potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoamyl potassium is an organometallic compound that features a potassium atom bonded to an isoamyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoamyl potassium can be synthesized through the reaction of isoamyl bromide with potassium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the potassium from reacting with moisture or oxygen. The reaction proceeds as follows:
Isoamyl bromide+Potassium→Isoamyl potassium+Potassium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more controlled conditions to ensure the purity and yield of the product. The process would still rely on the reaction between isoamyl bromide and potassium metal, but with enhanced safety measures and automation to handle the reactive potassium metal.
Analyse Des Réactions Chimiques
Types of Reactions
Isoamyl potassium undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, where it either donates or accepts electrons.
Addition Reactions: this compound can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and carbonyl compounds. The reactions are typically carried out in polar aprotic solvents like THF.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used, depending on whether oxidation or reduction is desired.
Addition Reactions: this compound can react with alkenes or alkynes in the presence of catalysts like palladium or nickel.
Major Products Formed
Nucleophilic Substitution: The major products are typically isoamyl-substituted compounds.
Oxidation and Reduction: Depending on the reaction, the products can range from isoamyl alcohols to isoamyl ketones.
Addition Reactions: The products are often isoamyl-functionalized alkanes or alkenes.
Applications De Recherche Scientifique
Isoamyl potassium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound can be used in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential in drug synthesis and development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which isoamyl potassium exerts its effects involves the transfer of the isoamyl group to an electrophilic center. This transfer is facilitated by the nucleophilic nature of the potassium atom, which readily donates electrons to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoamyl Sodium: Similar to isoamyl potassium but with sodium as the metal. It has slightly different reactivity due to the difference in metal size and electronegativity.
Isoamyl Lithium: Another similar compound with lithium as the metal. It is more reactive than this compound due to the smaller size and higher charge density of lithium.
Uniqueness
This compound is unique in its balance of reactivity and stability. While isoamyl lithium is more reactive, it is also more difficult to handle due to its higher reactivity. Isoamyl sodium, on the other hand, is less reactive than this compound, making this compound a preferred choice for certain synthetic applications.
Propriétés
Numéro CAS |
125063-37-8 |
|---|---|
Formule moléculaire |
C5H11K |
Poids moléculaire |
110.24 g/mol |
Nom IUPAC |
potassium;2-methylbutane |
InChI |
InChI=1S/C5H11.K/c1-4-5(2)3;/h5H,1,4H2,2-3H3;/q-1;+1 |
Clé InChI |
MULPQXLSUPBYRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[CH2-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


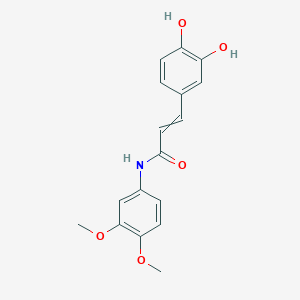
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)

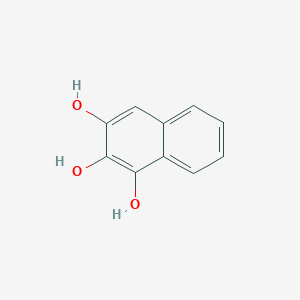

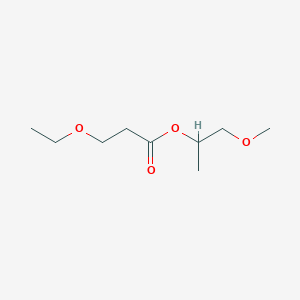
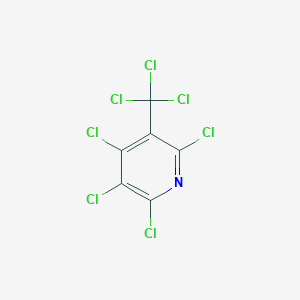

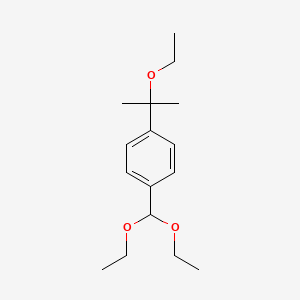
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)

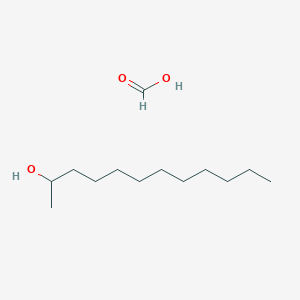
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
